molecular formula C11H8OS B8355068 3-Ethynyl-4-methoxybenzo[b]thiophene

3-Ethynyl-4-methoxybenzo[b]thiophene

Cat. No.: B8355068
M. Wt: 188.25 g/mol
InChI Key: VMGGDEDALOYJBI-UHFFFAOYSA-N
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Description

3-Ethynyl-4-methoxybenzo[b]thiophene is a sulfur-containing heterocyclic compound characterized by a benzo[b]thiophene core substituted with an ethynyl (-C≡CH) group at the 3-position and a methoxy (-OCH₃) group at the 4-position. The benzo[b]thiophene scaffold is pharmacologically significant, often associated with anticancer, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C11H8OS

Molecular Weight

188.25 g/mol

IUPAC Name

3-ethynyl-4-methoxy-1-benzothiophene

InChI

InChI=1S/C11H8OS/c1-3-8-7-13-10-6-4-5-9(12-2)11(8)10/h1,4-7H,2H3

InChI Key

VMGGDEDALOYJBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC=C2C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]thiophene derivatives (): Feature a trimethoxybenzoyl group at position 2. Methoxy groups enhance tubulin binding via hydrophobic interactions with Val181 in the colchicine site .

Thiophene-based Combretastatin A-4 Analogs (): Non-benzofused thiophenes (e.g., compounds 11, 14, 18) exhibit moderate tubulin polymerization inhibition. Comparison: Benzo[b]thiophene derivatives generally show higher activity than non-benzofused thiophenes. The ethynyl group in 3-Ethynyl-4-methoxybenzo[b]thiophene may improve binding stability compared to simpler thiophenes .

Bis-heterocyclic Thieno[2,3-b]thiophenes (): Contain fused sulfur and nitrogen heterocycles (e.g., pyrazole, pyridazine). Comparison: Nitrogen incorporation diversifies electronic properties and bioactivity but introduces synthetic complexity.

Physicochemical Properties

  • Solubility : Methoxy groups enhance aqueous solubility compared to alkyl or halogen substituents (e.g., 3-iodo derivatives in ).
  • Stability : Ethynyl groups may increase susceptibility to oxidation, whereas sulfur in the thiophene ring improves thermal stability .
  • Electronic Effects : Methoxy is electron-donating, altering charge distribution for optimized receptor binding; ethynyl’s sp-hybridization enhances π-conjugation .

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